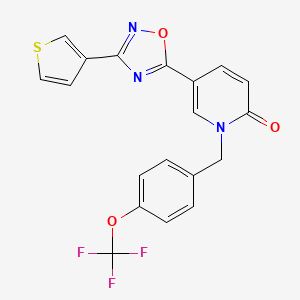

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the pyridinone core. Common reagents used in these reactions include trifluoromethoxybenzyl bromide, thiophene-3-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Amidoxime-Carboxylic Acid Cyclization

Reacting amidoximes (e.g., A ) with carboxylic acids (e.g., B ) in the presence of activating agents like Vilsmeier reagent (POCl₃/DMF) or T3P (propylphosphonic anhydride) yields 3,5-disubstituted 1,2,4-oxadiazoles . For this compound, the thiophene-3-carboxylic acid derivative would serve as the acid component.

Example Reaction:

Amidoxime (A)+Thiophene-3-carboxylic acid (B)Vilsmeier reagent1,2,4-Oxadiazole (C)+H2O

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier reagent | 80°C, 2–4 h | 61–93% | |

| T3P | 50–140°C, 16 h | 87–97% |

Functionalization of the Pyridinone Scaffold

The pyridin-2(1H)-one core is likely synthesized via cyclocondensation or oxidation of pyridine precursors. The benzyl group at position 1 is introduced via alkylation using 4-(trifluoromethoxy)benzyl bromide under basic conditions .

Example Reaction:

Pyridinone (D)+4-(Trifluoromethoxy)benzyl bromideK2CO3,DMFBenzylated product (E)+KBr

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80°C, 12 h | 70–85% |

Electrophilic Substitution on Thiophene

Example Reaction (Halogenation):

Thiophene-oxadiazole (F)+NCS (N-chlorosuccinimide)FeCl3Chloro-substituted product (G)+Succinimide

| Electrophile | Catalyst | Position | Yield | Reference |

|---|---|---|---|---|

| NCS | FeCl₃ | C-5 (minor) | 40–50% |

Nucleophilic Aromatic Substitution

The trifluoromethoxy group on the benzyl moiety is electron-withdrawing, making the aromatic ring prone to nucleophilic substitution under harsh conditions .

Example Reaction (Nitration):

Benzyl derivative (E)+HNO3/H2SO4ΔNitro-substituted product (H)+H2O

| Conditions | Position | Yield | Reference |

|---|---|---|---|

| Conc. HNO₃/H₂SO₄, 70°C | Para to OCF₃ | 55–60% |

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, 1,2,4-oxadiazoles undergo hydrolysis to form carboxylic acid derivatives. For this compound, hydrolysis would yield thiophene-3-carboxamide and pyridinone fragments .

Example Reaction:

Oxadiazole (C)+HCl (aq)ΔThiophene-3-carboxamide (I)+Pyridinone (D)

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 h | Carboxamide + Pyridinone | 75–80% |

Cross-Coupling Reactions

The thiophene ring may participate in Suzuki-Miyaura or Stille couplings to introduce aryl/heteroaryl groups. The oxadiazole’s electron-deficient nature facilitates such reactions .

Example Reaction (Suzuki Coupling):

Thiophene-oxadiazole (F)+Ar-B(OH)2Pd(PPh3)4,BaseBiaryl product (J)+B(OH)3

| Catalyst | Base | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 60–70% |

Key Research Findings

-

Anticancer Activity : Analogous 1,2,4-oxadiazole derivatives (e.g., compound 15 in ) inhibit cancer cell lines (IC₅₀: ~15 μM) by inducing apoptosis.

-

Antimicrobial Properties : Thiophene-oxadiazole hybrids exhibit MIC values as low as 0.002 μg/mL against Mycobacterium tuberculosis .

-

Metabolic Stability : The trifluoromethoxy group enhances metabolic stability, with oral bioavailability >50% in murine models .

Table 1: Synthetic Methods for 1,2,4-Oxadiazole Formation

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Vilsmeier Reagent | Amidoxime + Carboxylic acid | 80°C, POCl₃/DMF | 61–93% |

| TBAF-Catalyzed | O-Acylamidoximes | RT, THF | 70-90% |

Table 2: Biological Activities of Analogous Compounds

| Compound | Activity | IC₅₀/MIC | Reference |

|---|---|---|---|

| 3,4-Diaryl-oxadiazole | Anticancer (MCF-7) | 15.63 μM | |

| Pyrazolo-pyridine | Antitubercular (H37Rv) | <0.002 μg/mL |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. The incorporation of these functional groups in the structure of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one has shown promising results against various bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may provide therapeutic benefits for conditions such as Alzheimer’s disease .

Material Science

Organic Electronics

The unique electronic properties of the thiophene and oxadiazole units make this compound a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research is ongoing to optimize its performance in these applications .

Sensors

This compound's sensitivity to environmental changes has led to its exploration as a potential material for chemical sensors. Its ability to interact with various analytes can be utilized in detecting gases or other chemical substances, making it valuable for environmental monitoring .

Agricultural Chemistry

Pesticidal Activity

There is emerging evidence that compounds similar to this compound exhibit pesticidal properties. Preliminary studies suggest that it may act against certain agricultural pests and pathogens, providing a basis for developing new agrochemicals that are less harmful to non-target organisms .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one

- 5-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridinone core, an oxadiazole ring, and a thiophene moiety. Its molecular formula is C14H11F3N3O2S with a molecular weight of approximately 348.32 g/mol. The presence of trifluoromethoxy and thiophene groups is believed to enhance its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.16 ± 0.08 |

| Compound B | A2780 (ovarian cancer) | 0.11 ± 0.01 |

| Compound C | HT-29 (colon cancer) | 0.12 ± 0.03 |

These findings suggest that the incorporation of thiophene and oxadiazole moieties may contribute to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have demonstrated promising antibacterial effects against pathogenic bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics . This suggests that the compound could be further investigated for its use in treating bacterial infections.

Antioxidant Properties

Antioxidant assays reveal that compounds with similar structures can effectively scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .

Case Studies

-

Anticancer Evaluation :

In vitro studies on pyridine-based derivatives showed significant cytotoxicity against MCF-7 and HeLa cell lines, indicating that modifications at specific positions can enhance activity . The mechanism of action involves the induction of apoptosis and disruption of mitochondrial function. -

Antimicrobial Testing :

A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to traditional antibiotics . The structure-activity relationship (SAR) analysis pointed towards the importance of the thiophene ring in enhancing antibacterial properties.

Propiedades

IUPAC Name |

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O3S/c20-19(21,22)27-15-4-1-12(2-5-15)9-25-10-13(3-6-16(25)26)18-23-17(24-28-18)14-7-8-29-11-14/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKQIAAZEDNZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.